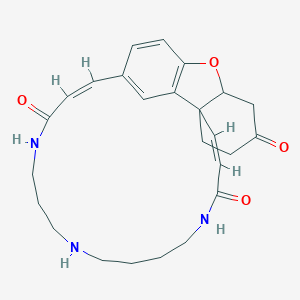
多拉司琼
描述
多拉司琼是一种5-羟色胺5-HT3受体拮抗剂,主要用作抗恶心和止吐剂。 它被用于预防与中度致吐性癌症化疗相关的恶心和呕吐,以及术后恶心和呕吐 。 多拉司琼以其对5-羟色胺5-HT3受体的高度特异性和选择性而闻名,对其他5-羟色胺受体几乎没有活性,并且对多巴胺受体的亲和力很低 .
作用机制
多拉司琼通过选择性阻断5-羟色胺5-HT3受体发挥作用。 这种作用阻止5-羟色胺与这些受体结合,从而降低迷走神经的活性,迷走神经负责激活延髓中的呕吐中枢 。 该药物在体内迅速转化为其主要活性代谢物氢多拉司琼,它在很大程度上负责其药理活性 .
科学研究应用
多拉司琼在科学研究中具有广泛的应用:
生化分析
Biochemical Properties
Dolasetron interacts with the serotonin 5-HT3 receptors, both centrally and peripherally . It does not show activity at other known serotonin receptors and has low affinity for dopamine receptors . The drug is rapidly converted in vivo into its major active metabolite, hydrodolasetron, which is largely responsible for its pharmacological activity .
Cellular Effects
Dolasetron’s primary cellular effect is the prevention of nausea and vomiting. It achieves this by blocking the activity of the vagus nerve, a nerve that activates the vomiting center in the medulla oblongata . This blockade of the serotonin 5-HT3 receptors disrupts the emetic reflex arc, thereby preventing the initiation of the vomiting reflex .
Molecular Mechanism
Dolasetron exerts its effects at the molecular level by selectively antagonizing the serotonin 5-HT3 receptors . This prevents serotonin from binding to these receptors and activating the vomiting reflex. The drug’s active metabolite, hydrodolasetron, is primarily responsible for this antagonistic action .
Temporal Effects in Laboratory Settings
The effects of Dolasetron are rapid and complete upon administration . The drug is quickly metabolized into hydrodolasetron, its active metabolite . The half-life of hydrodolasetron is approximately 8.1 hours in adults , indicating its stability and long-term effects on cellular function.
Dosage Effects in Animal Models
While specific studies on Dolasetron’s dosage effects in animal models are limited, it’s worth noting that 5-HT3 receptor antagonists, the class of drugs to which Dolasetron belongs, are commonly used in veterinary medicine to control vomiting in dogs and cats .
Metabolic Pathways
Dolasetron is metabolized in the liver through rapid reduction by carbonyl reductase to hydrodolasetron . Further metabolism occurs via CYP2D6, CYP3A, and flavin monooxygenase . The metabolites are then excreted in the urine and feces .
Transport and Distribution
After administration, Dolasetron is rapidly absorbed and distributed within the body . The distribution of its active metabolite, hydrodolasetron, ranges from 5.8 L/kg in adults to 5.9 to 7.4 L/kg in children .
Subcellular Localization
The exact subcellular localization of Dolasetron is not explicitly documented. Given its mechanism of action, it can be inferred that Dolasetron and its active metabolite, hydrodolasetron, primarily interact with the 5-HT3 receptors located on the cell surface. These receptors are found both centrally in the brain and peripherally in the gastrointestinal tract .
准备方法
多拉司琼的合成涉及多个步骤,从合适的先驱分子开始多拉司琼的工业生产通常采用高效液相色谱法(HPLC)进行纯化和质量控制 。合成中使用的具体反应条件和试剂属于制造公司的专有信息。
化学反应分析
多拉司琼会经历各种化学反应,包括:
还原: 由于结构稳定,多拉司琼的还原反应不太常见。
取代: 取代反应可能发生在多拉司琼分子上的特定位点,具体取决于所使用的试剂和条件。
这些反应的常用试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 多拉司琼氧化形成的主要产物是氢多拉司琼,它负责其药理活性 .
相似化合物的比较
多拉司琼经常与其他5-羟色胺5-HT3受体拮抗剂(如昂丹司琼、格拉司琼和帕洛诺司琼)进行比较。 虽然所有这些化合物都具有相似的作用机制,但多拉司琼在药代动力学特征和特定临床应用方面是独特的 。例如:
昂丹司琼: 通常用于恶心和呕吐,但可能会导致便秘或头痛.
格拉司琼: 疗效相似,但剂量和给药途径不同.
帕洛诺司琼: 以其更长的半衰期和更高的结合亲和力而闻名.
属性
CAS 编号 |
115956-12-2 |
|---|---|
分子式 |
C19H20N2O3 |
分子量 |
324.4 g/mol |
IUPAC 名称 |
[(7S)-10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate |
InChI |
InChI=1S/C19H20N2O3/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17/h1-4,9,11-14,20H,5-8,10H2/t11?,12-,13?,14?/m0/s1 |
InChI 键 |
UKTAZPQNNNJVKR-UDXKHGJESA-N |
SMILES |
C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54 |
手性 SMILES |
C1[C@H]2CC(CC3N2CC(=O)C1C3)OC(=O)C4=CNC5=CC=CC=C54 |
规范 SMILES |
C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54 |
外观 |
Solid powder |
熔点 |
278 °C |
| 115956-12-2 115956-13-3 |
|
物理描述 |
Solid |
Pictograms |
Corrosive; Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
2.61e-01 g/L |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
1H-indole-3-carboxylic acid, (6R,9AS)-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, rel-, methanesulfonate, hydrate (1:1:1) 1H-indole-3-carboxylic acid, octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester, (2-alpha,6-alpha,8-alpha,9a-beta)- 1H-indole-3-carboxylic acid-trans-octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl ester methanesulfonate Anzemet dolasetron dolasetron mesilate monohydrate dolasetron mesylate dolasetron mesylate monohydrate indole-3-carboxylic acid, ester with (8R)-hexahydro-8-hydroxy-2,6-methano-2H-quinolizin-3(4H)-one MDL 73,147EF MDL 73147EF MDL-73147EF octahydro-3-oxo-2,6-methano-2H-quinolizin-8-yl 1H-indole-3-carboxylate |
蒸汽压力 |
1.7X10-9 mm Hg at 25 °C (est) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



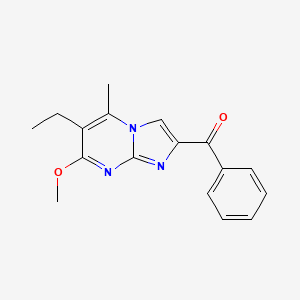
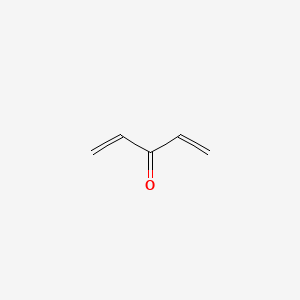



![N-[(3E)-3-benzylidene-9-oxo-1,2-dihydropyrrolo[2,1-b]quinazolin-6-yl]-3-piperidin-1-ylpropanamide](/img/structure/B1670801.png)
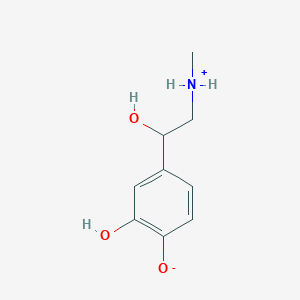
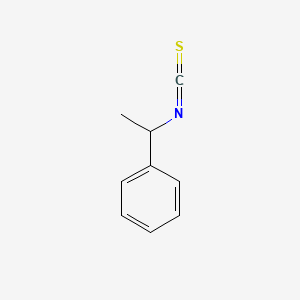

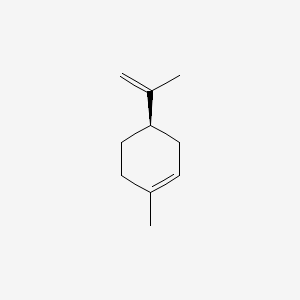

![(2Z,16Z)-22-oxa-5,9,14-triazatetracyclo[16.9.2.01,23.021,28]nonacosa-2,16,18(29),19,21(28)-pentaene-4,15,25-trione](/img/structure/B1670810.png)
